Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

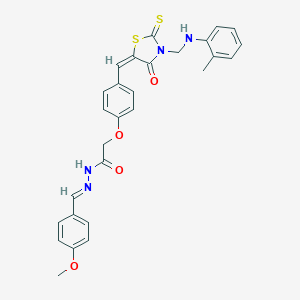

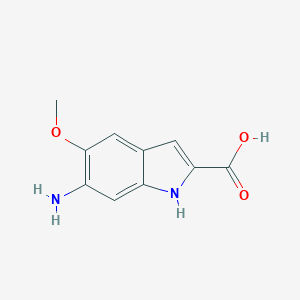

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is a synthetic derivative of the mannopyranoside family, which is a class of compounds that are structurally related to mannose, a type of sugar. While the provided papers do not directly discuss Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do provide insights into the synthesis and properties of related compounds, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related mannopyranoside derivatives is highlighted in the papers provided. For instance, the asymmetric synthesis of methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside is achieved from a non-carbohydrate precursor, 2-acetylfuran, through a series of reactions that yield the final product with high efficiency . This method demonstrates the potential for synthesizing complex sugar derivatives from simpler, non-chiral molecules, which could be applicable to the synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives is crucial for their biological activity and interaction with other molecules. The synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, as described in the second paper, involves the formation of different protecting groups and intermediates, which are essential for the stability and reactivity of the final compounds . These structural modifications can influence the overall shape, reactivity, and properties of the molecules, which is relevant for the design and synthesis of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mannopyranoside derivatives often require careful selection of reagents and conditions to achieve the desired selectivity and yield. The papers describe the use of various protecting groups and the transformation of functional groups to achieve the synthesis of specific methyl ether derivatives of mannopyranosides . These reactions are indicative of the types of chemical manipulations that may be necessary to synthesize Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, including thioether formation, acetylation, and selective protection/deprotection steps.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside, they do offer insights into the properties of similar compounds. For example, the solubility, stability, and reactivity of the synthesized methyl ethers are likely influenced by their degree of methylation and the presence of acetyl or other protecting groups . These properties are important for the practical use of these compounds in chemical synthesis and potential biological applications.

Aplicaciones Científicas De Investigación

Synthesis of Glycosyl Amino Acid Building Blocks

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside is utilized in the preparation of glycosyl amino acid building blocks via the copper-catalyzed 1,3-dipolar cycloaddition reaction. This process yields protected glycosyl amino acid building blocks, which are subsequently used for spot synthesis of a combinatorial library containing glycotetrapeptides. The library is designed for screening against lectins like Concanavalin A, highlighting its relevance in studying lectin-binding affinity, crucial for understanding lectin-mediated cellular processes and potential therapeutic targets (Günther, Schips, & Ziegler, 2008).

Synthesis of Monodeoxyfluorinated Methyl and Nitrophenyl Mannobiosides

Another significant application of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside involves the synthesis of monodeoxyfluorinated methyl and nitrophenyl alpha-D-mannobiosides. This process is essential for generating compounds that could serve as useful intermediates in the development of inhibitors or probes for studying biological processes involving mannose-containing molecules (Khan, Jain, Abbas, & Matta, 1990).

Safety And Hazards

Propiedades

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQTXTAGEJNXTK-WBFOWJMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

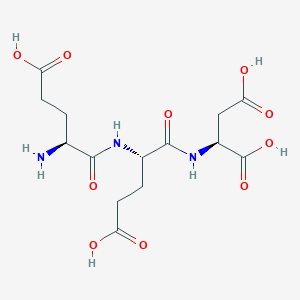

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)